2,7-Difluoro-9h-fluorene
Overview
Description
2,7-Difluoro-9H-fluorene is an organic compound with the molecular formula C13H8F2. It is a fluorinated derivative of fluorene, characterized by the presence of two fluorine atoms at the 2 and 7 positions on the fluorene ring.
Mechanism of Action
Target of Action
Fluorene derivatives have been known to exhibit significant pharmaceutical potential .
Mode of Action
It’s worth noting that certain fluorene derivatives have shown remarkable activity against specific cancer cell lines . The binding interaction of these synthesized compounds with the active sites of enzymes like dihydrofolate reductase has been identified .
Biochemical Pathways
Fluorene derivatives have been associated with anticancer and antimicrobial activities against multidrug-resistant strains .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, which can influence its bioavailability, have been reported .
Result of Action
Certain fluorene derivatives have shown remarkable activity against specific cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluoro-9H-fluorene typically involves the fluorination of fluorene derivatives. One common method is the direct fluorination of fluorene using elemental fluorine or fluorinating agents such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of fluorine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of fluorinating agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Difluoro-9H-fluorene has several applications in scientific research:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Pharmaceuticals: The compound serves as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Chemical Research: It is used as a precursor in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and studies
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloro-9H-fluorene: Similar in structure but with chlorine atoms instead of fluorine.
2,7-Dibromo-9H-fluorene: Contains bromine atoms at the 2 and 7 positions.
1,8-Difluoro-9H-fluorene: Fluorine atoms are located at the 1 and 8 positions
Uniqueness
2,7-Difluoro-9H-fluorene is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and physical properties compared to other halogenated fluorenes.
Properties
IUPAC Name |
2,7-difluoro-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDBYDSPAZGULI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C3=C1C=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288579 | |
Record name | 2,7-difluoro-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2195-50-8 | |
Record name | NSC56688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-difluoro-9h-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.